structure-activity relationship of 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid derivatives
structure-activity relationship of 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid derivatives
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 3-(4-Aminophenyl)-1-Methyl-1H-Pyrazole-4-Carboxylic Acid Derivatives
Executive Summary: The Privileged Nature of the Scaffold
In modern rational drug design, identifying a "privileged scaffold"—a core structure capable of binding to multiple biological targets through modular derivatization—is paramount. The compound 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1197965-65-3) represents a highly versatile, dual-functionalizable building block.
While pyrazole-4-carboxamides are well-established as potent hinge-binding motifs in kinase inhibitors (targeting RET, Aurora A, and MEK)[1],[2],[3], and are widely utilized in agrochemical fungicides (e.g., SDHI inhibitors)[4], this specific bi-aryl-like scaffold offers unique geometric advantages. By independently derivatizing the C4-carboxylic acid and the C3-(4-aminophenyl) group, researchers can systematically probe the ATP-binding site of kinases, extending vectors into both the hinge region and the allosteric DFG-out pocket.
Structural Rationale & Pharmacophore Modeling
To understand the SAR of this scaffold, we must deconstruct its structural causality. The molecule is not merely a collection of functional groups; it is a precisely angled vector system.
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N1-Methyl-1H-Pyrazole Core: The N1-methyl group serves two critical functions. First, it acts as a small lipophilic probe that perfectly occupies the hydrophobic gatekeeper pocket of many kinases. Second, it locks the pyrazole into a single tautomeric state, drastically reducing the desolvation penalty upon target binding compared to an unsubstituted NH-pyrazole.
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C4-Carboxylic Acid (Hinge Anchor): In its native state, the free carboxylic acid is ionized at physiological pH, rendering it impermeable and electrostatically repulsive to the kinase active site. However, when converted to a secondary amide, it forms a canonical hydrogen bond donor/acceptor pair (NH and C=O) that mimics the adenine ring of ATP, anchoring the molecule to the kinase hinge backbone.
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C3-(4-Aminophenyl) Moiety (Allosteric Vector): Due to steric clash with the C4-carboxamide, the C3-phenyl ring is forced out of coplanarity, adopting an orthogonal twist. This twisted geometry perfectly projects the 4-amino group out of the ATP pocket towards the solvent channel or the DFG motif.
Figure 1: Pharmacophore model of the 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid scaffold.
Systematic SAR Optimization Strategy
The optimization of this scaffold typically follows a two-zone derivatization strategy. Table 1 summarizes a representative SAR progression demonstrating how sequential modifications translate to target potency and cellular efficacy.
Zone 1: C4-Carboxamide Derivatization
Converting the free acid (Compound 1) to a phenylamide (Compound 2) restores cell permeability and establishes hinge binding. The addition of a meta-fluorine (Compound 3) occupies a small hydrophobic sub-pocket and inductively modulates the pKa of the amide NH, strengthening the hydrogen bond to the hinge region[5].
Zone 2: C3-Aniline Functionalization
The primary amine in Compound 3 is a metabolic liability and can induce hERG toxicity. Acetylating this amine (Compound 4) neutralizes basicity and improves the IC50 by engaging the solvent channel. However, converting the amine into a bulky diaryl urea (Compounds 5 and 6) transforms the molecule into a Type II kinase inhibitor. The urea motif reaches past the gatekeeper residue, forcing the kinase into the inactive "DFG-out" conformation, resulting in single-digit nanomolar potency.
Table 1: Representative SAR of 3-(4-Aminophenyl)-1-methyl-1H-pyrazole-4-carboxamide Derivatives
| Compound | R1 (C4-Amide Modification) | R2 (C3-Amino Capping Group) | Target Kinase IC50 (nM) | Cellular Viability IC50 (µM) |
| 1 (Base) | -OH (Free Acid) | -H (Primary Amine) | >10,000 | >50.0 |
| 2 | -NH-Phenyl | -H | 1,250 | 25.4 |
| 3 | -NH-(3-F-Phenyl) | -H | 430 | 12.1 |
| 4 | -NH-(3-F-Phenyl) | -CO-CH3 (Acetamide) | 185 | 5.8 |
| 5 | -NH-(3-F-Phenyl) | -CO-NH-Phenyl (Urea) | 22 | 0.9 |
| 6 | -NH-(3-F-Phenyl) | -CO-NH-(4-CF3-Phenyl) | 4 | 0.15 |
Experimental Workflows & Self-Validating Protocols
To ensure reproducibility and scientific rigor, the synthesis and biological evaluation of these derivatives must rely on self-validating experimental systems.
Figure 2: Iterative SAR optimization workflow for dual-functionalized pyrazole derivatives.
Protocol A: Parallel Synthesis of C4-Carboxamides (Hinge-Binder Generation)
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Step 1 (Activation): Dissolve 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq).
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Causality: HATU is selected over standard carbodiimides (like EDC) because it forms a highly reactive HOAt ester, which is essential for driving the coupling of sterically hindered or electron-deficient anilines to completion. DIPEA acts as a non-nucleophilic base to neutralize the system without competing for the activated ester.
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Step 2 (Coupling): Add the corresponding R1-amine (1.1 eq) and stir at 25°C for 4 hours.
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Step 3 (Workup): Quench with water and extract with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl. Causality: LiCl specifically breaks the emulsion and effectively partitions residual DMF into the aqueous phase, ensuring high crude purity.
Protocol B: Urea Derivatization at the C3-Aniline (Allosteric Probe Synthesis)
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Step 1: Dissolve the intermediate from Protocol A in anhydrous DCM.
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Step 2: Add the appropriate isocyanate (R2-NCO, 1.1 eq) dropwise at 0°C.
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Causality: Isocyanates react rapidly and cleanly with primary anilines to form ureas without the need for coupling reagents. Conducting the reaction at 0°C kinetically favors the primary amine and prevents off-target acylation of the newly formed C4-amide nitrogen.
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Step 3 (Self-Validating Isolation): The resulting diaryl urea typically precipitates directly from the DCM solution. Filtration and washing with cold DCM yield >95% pure product. This physical precipitation acts as a self-validating indicator of reaction completion, bypassing the need for column chromatography.
Protocol C: Time-Resolved FRET (TR-FRET) Kinase Assay
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Step 1: Prepare the target kinase domain, ATP (at the predetermined Km to ensure competitive inhibition kinetics), and a biotinylated peptide substrate in kinase buffer.
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Step 2: Dispense compounds (10-point dose-response) into a 384-well plate. Add the kinase and incubate for 30 minutes. Causality: Pre-incubation allows for equilibrium binding, which is critical for accurately assessing slow-binding Type II inhibitors (like Compounds 5 and 6).
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Step 3: Initiate the reaction with ATP/substrate. Stop after 1 hour with EDTA, then add Eu-labeled anti-phospho antibody and Streptavidin-APC.
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Step 4 (Self-Validation): Before calculating IC50 values, calculate the Z'-factor using DMSO (negative control) and Staurosporine (positive control). A Z'-factor > 0.6 validates the assay's dynamic range, ensuring that the SAR data generated is statistically robust and free from artifactual fluorescence interference.
Conclusion
The 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid scaffold provides a geometrically privileged starting point for drug discovery. By understanding the causal relationship between the N1-methyl gatekeeper probe, the C4-carboxamide hinge anchor, and the C3-aniline allosteric vector, researchers can rapidly iterate through SAR cycles to discover highly potent, selective therapeutic agents.
References
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Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. korea.ac.kr. 1
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QSAR studies on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors. tandfonline.com. 2
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Pyrazole-4-Carboxamide (YW2065): A Therapeutic Candidate for Colorectal Cancer via Dual Activities of Wnt/β-Catenin Signaling Inhibition and AMP-Activated Protein Kinase (AMPK) Activation. acs.org. 5
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Discovery of N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives as potential antiproliferative agents by inhibiting MEK. nih.gov. 3
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Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. nih.gov. 4
Sources
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- 2. tandfonline.com [tandfonline.com]
- 3. Discovery of N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives as potential antiproliferative agents by inhibiting MEK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]
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